
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU6656, and it is a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src family kinases by SU6656 has potential therapeutic applications in cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline involves the inhibition of Src family kinases. Src family kinases are involved in various cellular processes, including cell growth, differentiation, and survival. The inhibition of Src family kinases by SU6656 leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline have been extensively studied. This compound has been shown to inhibit the activity of Src family kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, SU6656 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. This compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease and osteoporosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline in lab experiments include its selectivity and potency as a Src family kinase inhibitor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using SU6656 in lab experiments include its complex synthesis method and potential toxicity.
Future Directions
There are several future directions for research on 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline. One direction is to study the potential applications of this compound in other diseases, such as Alzheimer's disease and osteoporosis. Another direction is to develop more potent and selective Src family kinase inhibitors. Additionally, the development of new synthesis methods for SU6656 could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis method of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline involves several steps. The first step is the synthesis of 2,3-dihydro-1H-inden-5-ol, which is then converted to 2,3-dihydro-1H-inden-5-yloxy acetic acid. The acetic acid is then reacted with 5-nitroanthranilic acid to produce 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, SU6656 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. This compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease and osteoporosis.
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBGCWCPOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


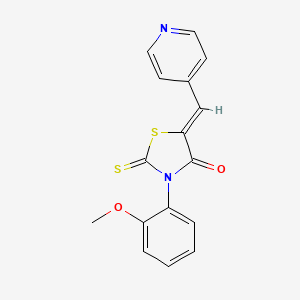
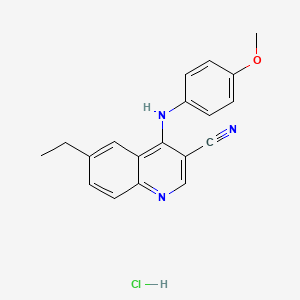

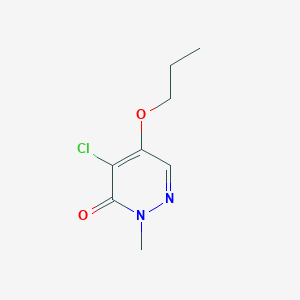

![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)
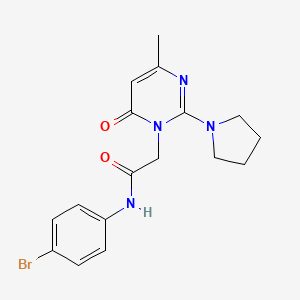
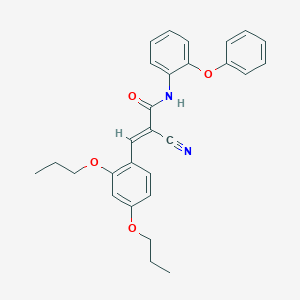
![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
